2-Fluoro-3-nitropyridine

Descripción general

Descripción

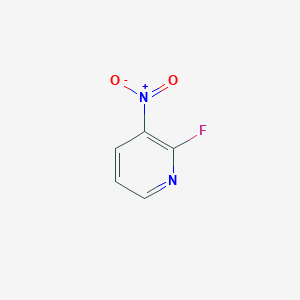

2-Fluoro-3-nitropyridine (CAS 1480-87-1) is a fluorinated nitroheterocycle with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.09 g/mol. It is a yellow, low-melting solid (18°C) with a boiling point of 110°C at 10 mmHg and slight water solubility. This compound is widely employed as a pharmaceutical intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions to construct diarylamines or fused heterocycles . Its nitro group activates the pyridine ring for substitution, while the fluorine atom modulates electronic and steric properties, influencing reactivity and regioselectivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the diazotization of 2-amino-3-nitropyridine followed by fluorination using hydrofluoric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Fluoro-3-aminopyridine.

Oxidation: Oxidized derivatives depending on the conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Fluoro-3-nitropyridine serves as a crucial building block in the synthesis of more complex fluorinated pyridines and heterocyclic compounds. Its reactivity is enhanced due to the electron-withdrawing nature of the fluorine and nitro groups, which facilitate nucleophilic substitution reactions. This compound is often employed in:

- Synthesis of Pharmaceuticals : It is utilized as an intermediate in the production of various pharmaceutical agents, including enzyme inhibitors and receptor ligands .

- Development of Agrochemicals : The compound's stability and reactivity make it suitable for creating agrochemicals with improved efficacy .

- Material Science : It is used in the production of specialty chemicals that require enhanced thermal stability and resistance to degradation.

Research has indicated that this compound exhibits significant biological activities, making it a candidate for drug development. Notable applications include:

- Anticancer Activity : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Fluorescent Probes : The compound's photophysical properties allow it to be used as a fluorescent probe in biological imaging applications, facilitating studies in cellular biology .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The research indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanisms involved included the activation of specific apoptotic pathways and inhibition of cell proliferation signals.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains, including resistant strains. The results showed significant inhibition zones, suggesting its potential as an effective antimicrobial agent. Further studies are required to elucidate the exact mechanisms behind this activity.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-nitropyridine is largely dependent on its chemical structure. The presence of the electron-withdrawing fluorine and nitro groups significantly alters the electronic distribution within the molecule, making it a versatile intermediate in various chemical reactions. These groups can influence the reactivity of the pyridine ring, facilitating nucleophilic substitution and other reactions . The compound’s effects in biological systems are often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and other non-covalent forces .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 2-fluoro-3-nitropyridine, differing in substituents or functional groups:

Table 1: Key Properties of this compound and Analogues

Physical and Spectral Properties

- Solubility: this compound is slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, THF). Phenoxy-substituted derivatives (e.g., 2-(4-Fluorophenoxy)-3-nitropyridine) exhibit lower water solubility due to hydrophobic aromatic groups .

- Fluorescence: Nitro-phenoxypyridines (e.g., 3-nitro-2-phenoxypyridine) show concentration-dependent fluorescence, a property exploited in optical materials. Fluorine's inductive effects may quench or shift emission spectra compared to chloro analogues .

Pharmaceutical Relevance

Actividad Biológica

2-Fluoro-3-nitropyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of drug development. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with a fluorine atom at the 2-position and a nitro group at the 3-position. The presence of these substituents significantly influences its reactivity and biological interactions.

Synthesis and Reactivity

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, reactions with thiols have been studied, revealing regioselectivity where the nitro group undergoes substitution under specific conditions. The photophysical properties of this compound have also been explored, indicating potential applications in fluorescent labeling and imaging technologies .

- Antagonistic Properties : Research has identified that derivatives of nitropyridines, including this compound, exhibit antagonistic activity against P2Y1 receptors, which are G protein-coupled receptors involved in various physiological processes such as platelet aggregation and neurotransmission .

- Nucleophilic Substitution : The compound's reactivity towards nucleophiles allows it to participate in various biochemical pathways. For example, studies have shown that it can selectively react with sulfur nucleophiles, leading to the formation of novel pyridine derivatives that may possess enhanced biological activity .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Anticancer Activity : Some studies suggest that nitropyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity.

- Fluorescent Probes : Its photophysical properties make it suitable for use as a fluorescent probe in biological imaging applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Reactive oxygen species generation |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was assessed for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Fluoro-3-nitropyridine be optimized to achieve high purity and yield?

- Methodological Answer : The synthesis of this compound can be optimized using a one-pot protocol involving nitration and fluorination steps. Key parameters include:

- Reaction Conditions : Use stoichiometric nitric acid and a fluorinating agent (e.g., Selectfluor®) under controlled temperatures (0–5°C for nitration, followed by 60–80°C for fluorination).

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side products like 2-fluoro-5-nitropyridine isomers .

Example Data Table:

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | 0–5 | 4 | 75 | 85 |

| Fluorination | 70 | 6 | 68 | 92 |

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (δ ≈ -120 ppm for fluorine) and NMR (aromatic protons δ 8.2–9.1 ppm) confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 157.01 (CHFNO) .

- Infrared (IR) Spectroscopy : Peaks at 1530 cm (NO asymmetric stretch) and 840 cm (C–F stretch) confirm functional groups.

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict electronic properties and vibrational spectra, aiding in structural assignments .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro group activates the pyridine ring for SNAr at the para position relative to itself. Fluorine, being electron-withdrawing, enhances this activation:

- Reactivity Tests : React with amines (e.g., benzylamine) in DMF at 100°C. Monitor substitution via NMR for loss of aromatic protons.

- Kinetic Studies : Compare rates with non-fluorinated analogs (e.g., 3-nitropyridine) to quantify fluorine’s effect.

- Regioselectivity : Fluorine directs substitution to the 6-position due to meta-directing effects of nitro and ortho/para-directing effects of fluorine .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use the B3LYP functional with a 6-311++G(d,p) basis set to compute Fukui indices and electrostatic potential maps. These identify electrophilic/nucleophilic sites.

- Transition State Modeling : Locate transition states for SNAr pathways using Gaussian or ORCA software. Compare activation energies for substitutions at different positions .

Example Data Table:

| Position | Fukui Index () | Activation Energy (kcal/mol) |

|---|---|---|

| 2 (F) | 0.12 | N/A (blocked by fluorine) |

| 4 | 0.08 | 22.5 |

| 6 | 0.31 | 18.7 |

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Reagent Purity : Ensure nitric acid and fluorinating agents are anhydrous.

- Catalyst Presence : Trace metal impurities (e.g., Fe) may accelerate side reactions.

- Analytical Methods : Standardize HPLC conditions (e.g., C18 column, 30:70 acetonitrile/water) for yield quantification.

Perform control experiments to isolate variables, and validate results using kinetic isotope effects or isotopic labeling .

Q. What novel heterocyclic systems can be synthesized using this compound as a building block?

- Methodological Answer :

- Pyrrolo-pyridines : React with propargylamines via a two-step cyclization (Cu-catalyzed alkyne-azide click reaction followed by thermal ring closure) .

- Triazolo-pyridines : Utilize SNAr with hydrazines, followed by oxidative cyclization (e.g., using I/DMSO).

- Hybrid Systems : Couple with indole derivatives via Buchwald–Hartwig amination to create fused polyheterocycles.

Example Data Table:

| Product | Reaction Conditions | Yield (%) |

|---|---|---|

| Pyrrolo[3,2-b]pyridine | CuI, TBTA, DMF, 80°C | 72 |

| Triazolo[4,5-b]pyridine | I, DMSO, 120°C | 65 |

Propiedades

IUPAC Name |

2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIYDGHCFZBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376478 | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-87-1 | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.